

stability of fluoxetine oxalate under different storage conditions

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Compound of Interest		
Compound Name:	Fluoxetine oxalate	
Cat. No.:	B3045813	Get Quote

Technical Support Center: Stability of Fluoxetine Oxalate

This technical support center provides guidance on the stability of **fluoxetine oxalate** under various storage and experimental conditions. The information is intended for researchers, scientists, and drug development professionals. While much of the available stability data has been generated for fluoxetine hydrochloride, the degradation pathways and general stability profile of the fluoxetine molecule are applicable to the oxalate salt form.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term and short-term storage conditions for solid **fluoxetine oxalate**?

A1: For long-term storage, it is recommended to store solid **fluoxetine oxalate** at -20°C for periods extending from months to years. For short-term storage (days to weeks), refrigeration at 0-4°C in a dry, dark environment is suitable. The compound is stable enough for shipment at ambient temperatures for a few weeks.[1]

Q2: How stable is fluoxetine in different solutions and at various temperatures?

A2: Fluoxetine demonstrates good stability in plasma, aqueous, and methanolic solutions when stored at -20°C and 5°C. However, it is unstable at room temperature in these solutions, with







significant loss observed over several weeks.[2][3] In one study, the amount of fluoxetine recovered after three months at room temperature was as low as 55.25%.[2][3]

Q3: What are the main degradation pathways for fluoxetine?

A3: Fluoxetine primarily degrades through hydrolysis and oxidation. Under acidic stress, the ether linkage can be cleaved.[4] Photodegradation can also occur, especially in the presence of metal ions.[5] Bacterial degradation has also been observed, leading to different breakdown products.[6][7]

Q4: What are the common degradation products of fluoxetine?

A4: Common degradation products identified under various stress conditions include:

- α-[2-(methylamino)ethyl]benzene methanol[8]
- p-trifluoromethylphenol[9]
- N-methyl-3-hydroxy-3-phenyl propylamine[4]
- α,α,α-Trifluorotoluene[4]
- Norfluoxetine (formed by demethylation during photodegradation)[10]

Q5: Is there a difference in stability between **fluoxetine oxalate** and fluoxetine hydrochloride?

A5: While specific comparative stability studies between the two salt forms are not readily available in the reviewed literature, the degradation of the fluoxetine molecule itself is the primary determinant of stability. The degradation pathways under forced conditions (hydrolysis, oxidation, etc.) are expected to be the same. However, the salt form can influence physicochemical properties such as solubility and hygroscopicity, which may have an indirect effect on stability in the solid state.

Troubleshooting Guide

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Issue	Possible Cause	Recommended Solution
Unexpected peaks in chromatogram during analysis.	Degradation of fluoxetine due to improper storage or handling.	Review storage conditions. Ensure the compound is stored at the recommended temperature and protected from light. 2. Prepare fresh solutions for analysis. 3. Perform a forced degradation study to identify the retention times of potential degradation products.[11][12]
Loss of fluoxetine concentration in stock solutions.	Instability at room temperature.	1. Store stock solutions at -20°C or 5°C.[2][3] 2. Avoid prolonged storage at room temperature. 3. For critical experiments, use freshly prepared solutions.
Discoloration of fluoxetine solution.	Potential degradation of the compound.	1. Discard the solution. 2. Prepare a fresh solution using a new batch of fluoxetine oxalate if possible. 3. Investigate potential sources of contamination or extreme storage conditions (e.g., exposure to strong light or high temperatures).
Inconsistent results in bioassays.	Degradation of fluoxetine in the assay medium.	1. Assess the stability of fluoxetine in your specific assay buffer and under the experimental conditions (e.g., temperature, pH). 2. Consider preparing fresh dilutions of fluoxetine immediately before use.



Quantitative Stability Data

The following tables summarize the degradation of fluoxetine under various conditions. Please note that the majority of this data was generated using fluoxetine hydrochloride.

Table 1: Stability of Fluoxetine in Solution at Different Temperatures

Solvent	Temperature	Time	Remaining Fluoxetine (%)
Plasma	Room Temperature	2 weeks	Significant loss
Aqueous Solution	Room Temperature	3 weeks	Significant loss
Methanolic Solution	Room Temperature	5 weeks	Significant loss
Plasma, Aqueous, Methanolic	-20°C and 5°C	Up to 3 months	Good stability
Diluted Pharmaceutical Preparations	5°C and 30°C	8 weeks	> 95%

Source:[2][3][8]

Table 2: Forced Degradation of Fluoxetine

Condition	Reagent/Stress	Time	Temperature	Degradation (%)
Acidic Hydrolysis	0.1 M HCl	12 hours	80°C	~15%
Acidic Hydrolysis	5 M HCl	2 hours	90°C	Complete
Basic Hydrolysis	0.1 M NaOH	12 hours	80°C	~10%
Oxidative	3% H ₂ O ₂	24 hours	Room Temperature	~10%
Thermal (Solid State)	Dry Heat	24 hours	80°C	No significant degradation



Source:[4][11]

Experimental Protocols Protocol 1: Forced Degradation Study of Fluoxetine Oxalate

This protocol outlines a general procedure for conducting a forced degradation study on **fluoxetine oxalate**.

- 1. Preparation of Stock Solution:
- Accurately weigh and dissolve fluoxetine oxalate in a suitable solvent (e.g., methanol) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
- 2. Stress Conditions:
- Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of approximately 500 μg/mL. Heat the solution at 80°C for 12-24 hours.[11]
- Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of approximately 500 μg/mL. Heat the solution at 80°C for 12-24 hours.[11]
- Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of approximately 500 μg/mL. Store the solution at room temperature for 24 hours.[11]
- Thermal Degradation (Solid State): Place a known amount of solid **fluoxetine oxalate** in an oven at 80°C for 24 hours.[11] After the specified time, dissolve the solid in the initial solvent to obtain a known concentration.
- Photolytic Degradation: Expose a solution of fluoxetine oxalate (in a suitable solvent) to UV light (e.g., 254 nm) for a defined period. A control sample should be kept in the dark under the same conditions.
- 3. Sample Analysis:
- At the end of the stress period, cool the samples to room temperature.



- Neutralize the acidic and basic samples with an appropriate volume of base or acid, respectively.
- Dilute all samples to a suitable concentration for analysis.
- Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

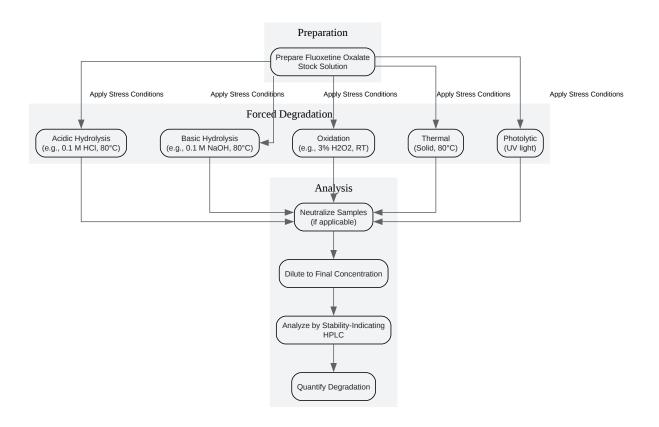
This is an example of an HPLC method that can be used to separate fluoxetine from its degradation products.

- Column: Reversed-phase C18 column.
- Mobile Phase: 75 mM potassium dihydrogen phosphate buffer (pH 4.0): acetonitrile: methanol (55:40:5, v/v/v).[11]
- Flow Rate: 0.8 mL/min.[11]
- Detection Wavelength: 227 nm.[11]
- Injection Volume: 20 μL.
- Column Temperature: Ambient.

System Suitability: Before sample analysis, inject a standard solution of fluoxetine multiple times to ensure the system is performing adequately (e.g., check for consistent retention times, peak areas, and theoretical plates).

Visualizations

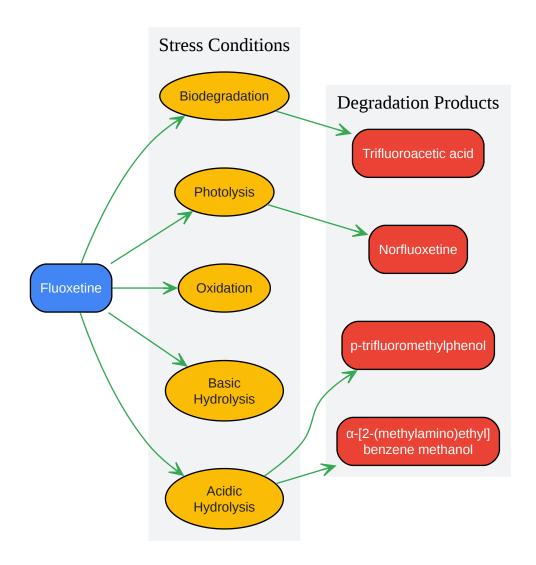




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Caption: Experimental workflow for a forced degradation study of **fluoxetine oxalate**.





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Caption: Logical relationship of fluoxetine degradation under different stress conditions.

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